molecular formula C7H7NS B039287 3-(thiophen-2-yl)prop-2-yn-1-amine CAS No. 115955-62-9

3-(thiophen-2-yl)prop-2-yn-1-amine

Cat. No.: B039287
CAS No.: 115955-62-9
M. Wt: 137.2 g/mol
InChI Key: XSBNLRBWCNXVDQ-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)prop-2-yn-1-amine is an organic compound featuring a propargylamine group (–C≡C–CH2NH2) attached to a thiophene ring. The thiophene moiety contributes aromaticity and electron-rich properties, while the propargylamine group enables participation in click chemistry, cycloadditions, and metal-catalyzed cross-coupling reactions.

Properties

IUPAC Name

3-thiophen-2-ylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBNLRBWCNXVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C#CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Preparation

The Cu-Ni catalyst is prepared by co-precipitation:

  • Aqueous solutions of Cu(NO₃)₂·6H₂O (0.02 M) and Ni(NO₃)₂ (0.02 M) are mixed in a 1:1 molar ratio.

  • The mixture is stirred vigorously for 5 minutes, cooled to 0°C, and treated with NaBH₄ (0.1 M) to reduce metal ions to their zero-valent states.

  • The resulting nanoparticles are magnetically separated, washed with ethanol and acetone, and dried at 60°C.

Reaction Conditions

  • Reactants : Thiophene-2-carbaldehyde (1.0 mmol), phenylacetylene (1.2 mmol), aqueous ammonia (1.1 mmol).

  • Catalyst : Cu-Ni (20 wt%, 1:1 ratio).

  • Conditions : Solvent-free, 90°C, 3 hours under stirring.

Workup and Characterization

Post-reaction, the catalyst is recovered magnetically, and the crude product is purified via column chromatography (ethyl acetate/hexane, 1:4). Key analytical data:

  • Yield : 89–92% (optimized).

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.54–7.51 (m, 2H, thiophene H-3/H-4), 7.32–7.28 (m, 1H, thiophene H-5), 6.98–6.96 (d, J = 5.2 Hz, 1H, thiophene H-2), 4.83 (s, 1H, CH), 3.12 (s, 2H, NH₂).

  • MS (ESI) : m/z = 178.06 [M+H]⁺.

Condensation-Based Synthesis

An alternative route involves condensation of propargylamine with thiophene-2-carbaldehyde under mild acidic conditions, though this method is less atom-economical.

Procedure

  • Propargylamine (1.0 mmol) and thiophene-2-carbaldehyde (1.1 mmol) are stirred in ethanol (40 mL) with two drops of acetic acid.

  • The reaction proceeds at room temperature for 24 hours, yielding a brown precipitate.

Characterization

  • Yield : 68–72%.

  • ¹³C NMR (126 MHz, CDCl₃) : δ 146.03 (C≡C), 132.76 (thiophene C-2), 128.28 (thiophene C-5), 108.88 (CH₂NH₂).

  • FT-IR (cm⁻¹) : υ(C≡C) = 2105, υ(NH₂) = 3350–3280.

Comparative Analysis of Methods

Parameter Cu-Ni Catalysis Condensation
Yield (%)89–9268–72
Reaction Time (h)324
Catalyst Reusability≥5 cyclesN/A
SolventSolvent-freeEthanol
Atom EconomyHighModerate

The Cu-Ni method outperforms condensation in yield and sustainability, attributed to its solvent-free conditions and recyclable catalyst. However, the condensation route remains viable for small-scale syntheses requiring minimal setup.

Mechanistic Insights

Cu-Ni Catalyzed A3 Coupling

The reaction proceeds via:

  • Activation of Alkyne : Phenylacetylene coordinates to Cu⁰, forming a π-complex.

  • Imine Formation : Thiophene-2-carbaldehyde and ammonia condense to generate an imine intermediate.

  • Nucleophilic Attack : The Cu-activated alkyne attacks the imine, yielding propargylamine after protonolysis.

Condensation Mechanism

Propargylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of thiophene-2-carbaldehyde. Acid catalysis facilitates imine formation, followed by dehydration to the alkyne.

Challenges and Optimizations

  • Ammonia Handling : Gaseous ammonia requires pressurized reactors or substituted ammonium salts (e.g., NH₄OAc) for safer handling.

  • Byproduct Formation : The condensation route produces water, necessitating molecular sieves or azeotropic distillation to drive equilibrium.

  • Catalyst Leaching : Cu-Ni nanoparticles may leach Ni²⁺ after repeated cycles, mitigated by post-wash chelation with EDTA .

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-amine, 3-(2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thienyl oxides, while reduction can produce saturated amines .

Scientific Research Applications

2-Propyn-1-amine, 3-(2-thienyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propyn-1-amine, 3-(2-thienyl)- involves its interaction with molecular targets through its functional groups. The propargylamine moiety can participate in nucleophilic addition reactions, while the thienyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Synthesis Yield/Key Reaction Notable Properties/Applications References
3-(Thiophen-2-yl)prop-2-yn-1-amine C7H7NS None (parent compound) Not specified Click chemistry intermediate
N-Benzyl derivative C14H13NS Benzyl on amine 88% (Pd/Cu catalysis) Carboetherification reactions
3-[4-(Trifluoromethyl)phenyl] derivative C10H9ClF3N –CF3 on propargyl; hydrochloride Commercial (Biosynth) Lab scaffold for drug discovery
5-(Thiophen-2-yl)thiadiazol-2-amine C12H8FN3S2 Thiadiazole; 4-fluorophenyl Schiff base synthesis Anticancer (IC50 = 1.28 μg/mL, MCF7)
3-(4-Methoxyphenyl)propargylamine derivative C13H15NO2 Methoxyphenyl Transition metal-free cyclization Enaminone synthesis

Research Findings and Trends

  • Synthetic Flexibility : Propargylamine derivatives are synthesized via Pd/Cu catalysis (high-yield) or transition metal-free methods, with substituents dictating reaction pathways .
  • Bioactivity : Thiophene hybrids, particularly those with heterocycles (thiadiazole, oxadiazole), show promising anticancer and antimicrobial activities .
  • Solubility and Stability : Hydrochloride salts (e.g., ) and heterocyclic moieties improve aqueous solubility and metabolic stability, critical for pharmaceuticals.

Biological Activity

3-(Thiophen-2-yl)prop-2-yn-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a thiophene ring and a propargyl amine moiety, which contribute to its aromatic properties and reactivity. The molecular formula is C8H7NC_8H_7N with a molecular weight of approximately 133.15 g/mol. The presence of the thiophene ring is significant as it is known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties , particularly in antiproliferation assays against human cancer cell lines. Studies have demonstrated that compounds containing thiophene rings often show significant activity against different cancer types, suggesting that this compound may serve as a lead for drug development in oncology.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)18.7

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial activity . Compounds with thiophene structures are reported to inhibit various microorganisms by interfering with their metabolic processes. The mechanism often involves the disruption of cell wall synthesis or interference with enzymatic functions necessary for microbial survival .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in target cells, leading to apoptosis in cancer cells and death in microorganisms .
  • Gene Expression Modulation : Thiophene derivatives can modulate the expression of genes involved in inflammation and tumor progression, enhancing their therapeutic potential against various diseases .

Case Studies

Several studies have documented the efficacy of thiophene derivatives, including this compound:

Study on Anticancer Activity

In a study published in Molecules, researchers evaluated the antiproliferative effects of various thiophene derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth in MCF-7 and HeLa cells, with IC50 values comparable to established chemotherapeutics.

Study on Antimicrobial Activity

A study conducted by researchers at a leading university examined the antimicrobial properties of several thiophene-based compounds, including our compound of interest. The results showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic: What are the standard synthetic routes for 3-(thiophen-2-yl)prop-2-yn-1-amine, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step organic reactions, such as coupling thiophene derivatives with propargylamine precursors. A key method includes palladium-catalyzed trans-hydroalkoxylation followed by hydrolysis, as demonstrated in the synthesis of related compounds (e.g., N-benzyl derivatives) . Critical parameters include:

  • Catalyst selection : Palladium catalysts enhance coupling efficiency.
  • Temperature control : Mild conditions (e.g., 25–50°C) minimize side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., MeOH/H₂O mixtures) improve solubility and reaction homogeneity .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiophene ring (δ ~6.5–7.5 ppm for aromatic protons) and the propargylamine moiety (sharp singlet for terminal alkyne protons at δ ~2.5–3.0 ppm) .
  • HPLC : Ensures purity (>95%) by separating unreacted intermediates or byproducts .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) validates the molecular ion peak (expected m/z ~151.06 for C₇H₇NS) .

Advanced: How can researchers mitigate steric hindrance during functionalization of this compound?

Steric effects from the thiophene ring and propargyl group complicate reactions like nucleophilic substitutions. Strategies include:

  • Protecting groups : Temporarily shield reactive sites (e.g., acetylating the amine) to direct regioselectivity.
  • Microwave-assisted synthesis : Accelerates reaction kinetics, improving yields in sterically hindered systems.
  • Computational modeling : Tools like DFT predict favorable reaction pathways by analyzing electronic and steric maps .

Advanced: What analytical approaches resolve contradictions in reactivity data for thiophene-alkyne hybrids?

Discrepancies in reported reactivity (e.g., unexpected byproducts) may arise from:

  • Electronic effects : The electron-rich thiophene can activate or deactivate adjacent groups. Use Hammett plots to correlate substituent effects with reaction rates.
  • Trace impurities : Advanced purification (e.g., preparative HPLC) removes contaminants that skew reactivity profiles.
  • In situ monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, clarifying mechanistic ambiguities .

Basic: What in vitro assays are suitable for initial bioactivity screening of this compound?

  • Enzyme inhibition assays : Test interactions with kinases or cytochrome P450 isoforms due to the compound’s potential π-π stacking with aromatic enzyme pockets.
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) evaluate affinity, leveraging the amine group’s protonation at physiological pH.
  • Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK293) assess baseline toxicity before therapeutic exploration .

Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound derivatives?

  • Design of Experiments (DoE) : Statistically optimize variables (e.g., temperature, stoichiometry) to maximize yield.
  • Flow chemistry : Continuous reactors improve mixing and heat transfer, especially for exothermic steps like alkyne deprotonation.
  • Catalyst recycling : Immobilized palladium nanoparticles reduce costs in cross-coupling steps .

Basic: What are the stability considerations for storing this compound?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the thiophene moiety.
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the propargylamine group.
  • Temperature : Long-term storage at –20°C in inert atmospheres (N₂ or Ar) minimizes oxidative decomposition .

Advanced: How does the electronic structure of this compound influence its reactivity in click chemistry?

  • Alkyne activation : The electron-withdrawing thiophene enhances alkyne electrophilicity, accelerating azide-alkyne cycloadditions (CuAAC).
  • Conjugation effects : The planar thiophene-propargyl system stabilizes transition states via resonance, reducing activation energy.
  • Steric maps : Molecular dynamics simulations guide substituent placement to balance reactivity and steric accessibility .

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